An In-depth Technical Guide to the Structure and Stereochemistry of L-Ribofuranose
An In-depth Technical Guide to the Structure and Stereochemistry of L-Ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural and stereochemical aspects of L-ribofuranose. It includes detailed information on its physicochemical properties, conformational analysis, and synthesis, with a focus on data relevant to researchers in chemistry and drug development.
Core Concepts: Structure and Stereochemistry
L-ribofuranose is the five-membered ring (furanose) form of the monosaccharide L-ribose. As the enantiomer of the naturally abundant D-ribofuranose, a key component of RNA, L-ribofuranose and its derivatives are of significant interest in the synthesis of antiviral L-nucleoside analogues that can exhibit unique biological activities and resistance to enzymatic degradation.
The stereochemistry of L-ribose is defined by the "L" configuration at the stereocenter furthest from the aldehyde group in its open-chain form (C4). In the furanose form, this results in a specific spatial arrangement of the hydroxyl groups. A defining feature of the ribofuranose structure is the cis-orientation of the hydroxyl groups at C2 and C3.
In solution, L-ribose exists in a complex equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose forms. Each cyclic form can exist as one of two anomers, designated as alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). For D-ribose at room temperature, the pyranose forms are predominant (around 76%), followed by the furanose forms (around 24%), with a very small amount of the open-chain form present.[1] A similar equilibrium is expected for L-ribose.
Stereochemical Descriptors
The absolute configuration of the stereocenters in the common anomers of L-ribofuranose is as follows:
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α-L-ribofuranose: (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[2]
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β-L-ribofuranose: (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[3]
Physicochemical Properties
| Property | L-Ribose | α-D-Glucopyranose (for comparison) | β-D-Glucopyranose (for comparison) | Reference |
| Molecular Formula | C₅H₁₀O₅ | C₆H₁₂O₆ | C₆H₁₂O₆ | [4] |
| Molecular Weight | 150.13 g/mol | 180.16 g/mol | 180.16 g/mol | [4] |
| Melting Point | 86-87 °C | 146 °C | 148-155 °C | [5] |
| Specific Rotation ([α]D) | +21.5° (H₂O) | +112.2° | +18.7° | [5] |
Note: The specific rotation of L-ribose is positive, indicating that in the equilibrium mixture of its various forms, the dextrorotatory forms predominate.
Conformational Analysis of the Furanose Ring
The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain.[1] The conformation of the ribofuranose ring is crucial for the overall structure of nucleosides and nucleic acids. The conformational landscape of furanose rings is described by pseudorotation, a continuous motion between various envelope (E) and twist (T) conformations.
The two most commonly discussed conformations for ribofuranose are the C2'-endo and C3'-endo envelope forms. In the C2'-endo conformation, the C2' atom is displaced from the plane formed by the other four ring atoms, on the same side as the C5' atom. In the C3'-endo conformation, the C3' atom is displaced towards the same side as C5'. These two conformations are in equilibrium in solution, and the position of this equilibrium influences the biological activity of nucleoside derivatives.
The conformational equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the vicinal proton-proton coupling constants (³JHH) of the furanose ring protons. The magnitude of these coupling constants is related to the dihedral angles between the protons, which in turn are determined by the ring pucker.[6]
Experimental Protocols
Synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
This protocol is adapted from a known procedure for the synthesis of acetylated L-ribofuranose, a common intermediate in the synthesis of L-nucleoside analogues.[7][8]
Materials:
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L-ribose
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Sulfuric acid (95%)
-
Lithium carbonate
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Acetic acid
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Acetic anhydride (B1165640)
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Pyridine
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Sodium acetate (B1210297)
-
Ethyl acetate
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Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
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Anhydrous sodium sulfate
-
Diisopropyl ether
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Ice bath
-
Rotary evaporator
Procedure:
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Methyl L-ribofuranoside formation:
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In a 1 L four-necked round-bottom flask under a nitrogen atmosphere, suspend 100 g of L-ribose in 500 ml of methanol.
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Stir the mixture at 20°C and slowly add 9.6 g of 95% sulfuric acid.
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Continue stirring at 20°C for 3 hours to complete the formation of methyl L-ribofuranoside.
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Slowly add 11.7 g of lithium carbonate to neutralize the acid and stir for 30 minutes.
-
Remove approximately 320 g of methanol by distillation under reduced pressure (bath temperature: 45°C).
-
To the remaining mixture, add 360 g of acetic acid.
-
-
Acetylation:
-
To the solution from the previous step, add 1.85 ml of acetic anhydride and 0.64 ml of pyridine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Acetolysis and Work-up:
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add 2.2 g of concentrated sulfuric acid dropwise, maintaining the internal temperature at 0±5°C.
-
Allow the mixture to warm to room temperature and stir for 1.5 hours.
-
Cool the reaction solution back to 0±5°C in an ice bath and add 10 ml of diisopropyl ether.
-
Stir the mixture in the ice bath for 4 hours, then store it in a refrigerator at ≤5°C overnight to allow for precipitation.
-
While stirring in an ice bath, add 3.60 g of sodium acetate to the reaction product and stir for 30 minutes.
-
Add 30 ml of ethyl acetate and a saturated sodium bicarbonate aqueous solution at room temperature until the aqueous layer is neutralized.
-
Separate the layers and extract the aqueous layer with 30 ml of ethyl acetate.
-
Combine the organic layers and wash with 20 ml of a saturated sodium bicarbonate solution, followed by two washes with 20 ml of a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
-
Purification:
-
The crude product, a mixture of α- and β-anomers of 1,2,3,5-tetra-O-acetyl-L-ribofuranose, can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl ether) to yield the pure β-anomer.[8]
-
NMR Spectroscopic Characterization of L-Ribofuranose Anomers
This is a general protocol for the characterization of L-ribofuranose in solution to determine the anomeric ratio.[9][10]
Materials:
-
L-ribose sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.9%)
-
5 mm NMR tube
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of L-ribose in approximately 0.5-0.7 mL of D₂O directly in a clean 5 mm NMR tube.
-
Allow the solution to stand at room temperature for several hours to reach anomeric equilibrium.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for a ¹H spectrum in D₂O include a spectral width of about 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or more), and a relaxation delay of at least 1 second.
-
Solvent suppression techniques should be used to minimize the residual HDO signal.
-
Acquire a ¹³C NMR spectrum to observe the anomeric carbon signals.
-
-
Data Analysis and Interpretation:
-
¹H NMR Spectrum:
-
Identify the signals corresponding to the anomeric protons (H-1) of the different furanose and pyranose anomers. These typically appear in the region of δ 4.5-5.5 ppm.
-
The α- and β-anomers will have distinct chemical shifts and coupling constants (³J(H1,H2)).
-
Integrate the signals of the anomeric protons for each anomer. The ratio of the integrals will give the relative abundance of each anomer in the equilibrium mixture.
-
-
¹³C NMR Spectrum:
-
Identify the signals for the anomeric carbons (C-1). These signals are typically found in the region of δ 95-110 ppm and are sensitive to the anomeric configuration.
-
-
Conformational Analysis:
-
A more detailed conformational analysis of the furanose ring can be performed by analyzing the proton-proton coupling constants (³JHH) from a high-resolution ¹H NMR spectrum. The Karplus equation relates the observed coupling constant to the dihedral angle between the coupled protons, which can then be used to infer the preferred ring conformation (C2'-endo vs. C3'-endo).[6]
-
-
Visualizations
The following diagrams illustrate the key structural relationships and transformations of L-ribofuranose.
Caption: Stereochemical relationships of L-ribose and its cyclic forms.
Caption: Conformational equilibrium of the L-ribofuranose ring.
Caption: Workflow for the synthesis of acetylated L-ribofuranose.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. alpha-L-ribofuranose | C5H10O5 | CID 6971005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-L-ribofuranose | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Ribose | C5H10O5 | CID 90428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Conformational analysis of β-D-ribo-, β-D-deoxyribo-, β-D-arabino-, β-D-xylo-, and β-D-lyxo-nucleosides from proton–proton coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 8. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
